N-cyclopentyl-1H-benzimidazol-2-amine

Description

Molecular Architecture

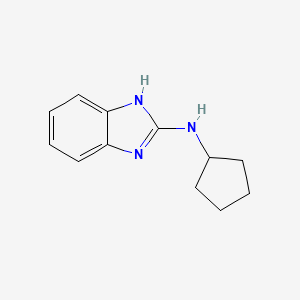

N-Cyclopentyl-1H-benzimidazol-2-amine (C₁₂H₁₅N₃) is a heterocyclic compound characterized by a benzimidazole core with two substituents: a cyclopentyl group attached to the nitrogen atom at position 1 and an amine group at position 2. The molecular structure consists of:

- Benzimidazole scaffold : A fused bicyclic system comprising a benzene ring and an imidazole ring.

- Cyclopentyl substituent : A five-membered cycloalkane ring bonded to the nitrogen atom at position 1, enhancing steric bulk and lipophilicity.

- Primary amine group : Located at position 2 of the imidazole ring, enabling hydrogen bonding and nucleophilic reactivity.

Key Structural Features :

The cyclopentyl group introduces steric hindrance, potentially influencing molecular packing and reactivity. The amine group at position 2 participates in tautomerism and hydrogen bonding, critical for biological interactions.

Isomerism and Tautomerism

Benzimidazole derivatives exhibit tautomerism due to proton migration between the two nitrogen atoms of the imidazole ring. For this compound, two primary tautomers are possible:

- 1H-Tautomer : Proton resides on the nitrogen at position 1 (N1).

- 3H-Tautomer : Proton resides on the nitrogen at position 3 (N3).

Tautomeric Equilibrium :

- The 1H-tautomer is typically favored due to resonance stabilization from the adjacent aromatic system.

- The cyclopentyl group at N1 may further stabilize the 1H form by reducing steric strain compared to the 3H form.

Experimental Evidence :

- Solution Studies : NMR data for related benzimidazoles (e.g., 1-methyl-2-thiomethylbenzimidazole) show chemical shift differences (δC₄ and δC₇) correlating with tautomer ratios.

- Solid-State Behavior : Crystal structures of analogous compounds (e.g., bis(2-aminobenzimidazolium) vanadate) reveal planar conformations with fixed tautomer positions, suggesting dominance of the 1H form in the solid state.

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound is unavailable, insights can be drawn from related benzimidazole derivatives:

Key Observations :

Conformational Flexibility :

- In Solution : Molecular dynamics simulations of similar compounds (e.g., 2-aminobenzimidazole RNA binders) reveal conformational equilibria influenced by solvent and temperature.

- In Solid State : Rigid planar structures dominate, with hydrogen bonds dictating intermolecular packing.

Computational Models :

Properties

IUPAC Name |

N-cyclopentyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-6-9(5-1)13-12-14-10-7-3-4-8-11(10)15-12/h3-4,7-9H,1-2,5-6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEQHHBCDDBPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cyclization of Epoxide Intermediates

A microwave-assisted approach, adapted from the synthesis of 1H-benzo[d]imidazole-2-thiol derivatives, offers a rapid pathway to N-substituted benzimidazoles. In this method, an epoxide intermediate (e.g., 9 ) undergoes ring-opening with 6-chloro-1-methyl-1H-benzimidazole-2-thiol (10 ) under microwave irradiation at 180°C in ethanol. For N-cyclopentyl-1H-benzimidazol-2-amine, the cyclopentyl group can be introduced via a modified epoxide precursor.

Key steps include:

- Epoxide Synthesis : Reacting chloromethyl benzimidazole with cyclopentanol under basic conditions to form the cyclopentyl-substituted epoxide.

- Microwave-Assisted Ring Opening : Treatment with ammonia or a cyclopentylamine nucleophile to install the 2-amine group.

This method achieves yields of 10–25% for analogous compounds but requires optimization to improve efficiency. Challenges include controlling regioselectivity during epoxide opening and minimizing side reactions under high-temperature conditions.

One-Pot Visible Light-Mediated Cyclodesulfurization

A recently developed photocatalyst-free method enables the synthesis of N-substituted 2-aminobenzimidazoles in a one-pot reaction. The process involves:

- N-Substitution : Reacting o-phenylenediamine (1 ) with cyclopentyl isothiocyanate (4 ) to form a thiourea intermediate (5 ).

- Cyclodesulfurization : Visible light irradiation induces radical-mediated desulfurization, yielding this compound (6 ).

This method operates under ambient conditions in aqueous media, achieving yields up to 92% for structurally similar compounds. Advantages include scalability (demonstrated at gram-scale), elimination of toxic solvents, and avoidance of transition-metal catalysts. Control experiments confirm a radical pathway, with light irradiation essential for cyclization.

Multi-Step Synthesis via Isothiocyanate Intermediates

A patented route involves sequential nitration, esterification, and amidation to construct the benzimidazole core. For N-cyclopentyl derivatives:

- Nitration : A nitro-substituted benzimidazole precursor (II ) is prepared using nitrating agents.

- Amine Coupling : The nitro group is reduced to an amine, followed by reaction with cyclopentyl isothiocyanate to form a thiourea linkage.

- Cyclization : Acidic or thermal conditions promote cyclization, yielding the target compound.

This method provides precise control over substitution patterns but requires multiple purification steps, reducing overall efficiency. Yields for analogous N-alkyl benzimidazoles range from 40–60%.

Staudinger Reaction-Based Approach

The Staudinger protocol, utilized in synthesizing 2-aminobenzimidazole derivatives, involves:

- Azide Formation : Reacting a benzimidazole bromide with sodium azide to form an azide intermediate.

- Staudinger Reduction : Treatment with triphenylphosphine converts the azide to a primary amine.

- N-Cyclopentylation : Alkylation with cyclopentyl bromide under basic conditions introduces the cyclopentyl group.

While this method ensures high regioselectivity, the use of azides poses safety concerns, and yields are moderate (50–70%).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Scalability | Key Advantages |

|---|---|---|---|---|

| Microwave-Assisted | 180°C, ethanol, microwave | 10–25 | Moderate | Rapid reaction time |

| Visible Light-Mediated | Ambient, aqueous, visible light | Up to 92 | High | Eco-friendly, one-pot procedure |

| Multi-Step Synthesis | Sequential nitration/amination | 40–60 | Low | Precise substitution control |

| Staudinger Reaction | Azide reduction, alkylation | 50–70 | Moderate | High regioselectivity |

Chemical Reactions Analysis

N-cyclopentyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine group to an amine.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5 and 6 positions. .

Scientific Research Applications

Chemical Structure and Synthesis

N-cyclopentyl-1H-benzimidazol-2-amine belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of cyclopentyl amine with suitable benzimidazole precursors. Recent advancements in synthetic methodologies have enabled the efficient production of various benzimidazole derivatives, including this compound.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with the benzimidazole nucleus exhibit activity against a range of bacterial and fungal pathogens. For instance, derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Research has highlighted the anticancer potential of benzimidazole derivatives. This compound may exert its effects by interfering with cellular processes such as tubulin polymerization, which is critical for cancer cell proliferation . In vitro studies have shown that certain benzimidazole derivatives exhibit potent activity against various cancer cell lines, including colorectal carcinoma and breast cancer cells .

Antiparasitic Activity

Recent studies have also explored the antiparasitic properties of benzimidazole derivatives. Compounds similar to this compound have been investigated for their effectiveness against parasitic infections, including those caused by helminths. These compounds demonstrated significant activity in disrupting parasite viability through mechanisms involving oxidative stress and interference with metabolic pathways .

Pharmacological Evaluations

A comprehensive study evaluated a series of benzimidazole derivatives for their antimicrobial and anticancer activities. Among the tested compounds, several exhibited promising results with IC50 values lower than established standards like 5-Fluorouracil (5-FU), indicating their potential as effective therapeutic agents .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies conducted on various benzimidazole derivatives revealed that modifications at specific positions could enhance biological activity. For example, substituents on the benzene ring significantly influenced both antimicrobial and anticancer efficacy, suggesting that this compound can be optimized for better performance through strategic chemical modifications .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-cyclopentyl-1H-benzimidazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural and Substituent Diversity

The table below compares N-cyclopentyl-1H-benzimidazol-2-amine with structurally related benzimidazole-2-amine derivatives, emphasizing substituent variations and their implications:

Key Findings

Substituent Effects on Solubility: Aliphatic chains (e.g., octyl in ) increase lipophilicity, which may reduce aqueous solubility but enhance cell membrane penetration . The cyclopentyl group in the target compound likely offers intermediate lipophilicity compared to aromatic and long-chain aliphatic substituents.

Heterocyclic substituents (e.g., furanylmethyl in ) may participate in hydrogen bonding via oxygen or sulfur atoms, affecting solubility and target interactions .

Synthetic Accessibility :

- The pyrimidinyl derivative was synthesized in 80% yield via condensation of acetylacetone with o-phenylenediamine, highlighting efficient routes for heterocyclic substituents .

- Aliphatic analogs (e.g., N-octyl) require straightforward alkylation but face challenges in purification due to high lipophilicity .

Biological Implications :

Biological Activity

N-cyclopentyl-1H-benzimidazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its mechanisms of action, comparative efficacy with similar compounds, and relevant case studies that highlight its potential therapeutic uses.

This compound exhibits multiple mechanisms of action, primarily through its interaction with various molecular targets:

- Antimicrobial Activity : The compound inhibits the synthesis of nucleic acids and proteins in microorganisms, which is crucial for their growth and replication. This mechanism is particularly effective against a range of bacterial and fungal pathogens.

- Anticancer Properties : In cancer research, this compound has shown the ability to interfere with cell division and induce apoptosis in cancer cells. It affects key cellular pathways involved in tumor growth and survival, making it a candidate for further cancer therapy studies .

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, which may contribute to its overall therapeutic profile in various inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| N-methyl-1H-benzimidazol-2-amine | Methyl group instead of cyclopentyl | Different pharmacological properties |

| N-phenyl-1H-benzimidazol-2-amine | Phenyl group | Variations in biological activity |

| N-ethyl-1H-benzimidazol-2-amine | Ethyl group | Affects solubility and pharmacokinetics |

The presence of the cyclopentyl group in this compound significantly influences its chemical reactivity and biological activity, making it a valuable compound for further research.

Anthelmintic Activity

A study demonstrated the anthelmintic efficacy of benzimidazole derivatives against Trichinella spiralis. The results indicated that compounds similar to this compound exhibited potent larvicidal activity, outperforming traditional treatments like albendazole. The effectiveness was assessed through in vitro experiments where various concentrations were tested against encapsulated larvae .

Cytotoxic Effects

In cytotoxicity assays involving human cancer cell lines (HeLa, MCF7), this compound showed promising results. The compound inhibited mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and repair processes in cancer cells. This inhibition correlated with significant cytotoxic effects, suggesting potential as an anticancer agent .

Q & A

Advanced Research Question

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility.

- Metabolic stability : Fluorination of the cyclopentyl ring reduces CYP450-mediated oxidation.

- Bioisosteric replacement : Substitute the benzimidazole core with indole or purine analogs to modulate target selectivity .

How can analytical methods validate the purity and stability of this compound?

Basic Research Question

- HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) quantifies purity (>95% by area normalization).

- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) identifies labile functional groups.

- Mass spectrometry (LC-MS) confirms molecular ion peaks and detects degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.